9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol
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Overview
Description
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene and its derivatives have been extensively studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol typically involves the bromination of anthracene derivatives followed by the introduction of biphenyl groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dibromo groups to hydrogen atoms or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce dihydroanthracene derivatives.
Scientific Research Applications
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying photophysical properties.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. The molecular targets and pathways involved include the excitation of π-electrons in the anthracene core and energy transfer to adjacent molecules or functional groups .
Comparison with Similar Compounds
Similar Compounds
9,10-Diphenylanthracene: A well-known anthracene derivative used in OLEDs and as a fluorescent probe.
9,10-Di(2-naphthyl)anthracene: Known for its high thermal and morphological stability, used in OLEDs.
Biphenyl: A simpler aromatic compound used as an intermediate in organic synthesis.
Uniqueness
9,10-Di([1,1’-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol is unique due to its combination of biphenyl and anthracene moieties, which impart distinct photophysical properties. The presence of bromine atoms further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C38H26Br2O2 |
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Molecular Weight |
674.4 g/mol |
IUPAC Name |
2,6-dibromo-9,10-bis(4-phenylphenyl)anthracene-9,10-diol |
InChI |
InChI=1S/C38H26Br2O2/c39-31-20-22-34-35(23-31)37(41,29-15-11-27(12-16-29)25-7-3-1-4-8-25)33-21-19-32(40)24-36(33)38(34,42)30-17-13-28(14-18-30)26-9-5-2-6-10-26/h1-24,41-42H |
InChI Key |
VITOGEDIZUYASS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=C(C=C(C=C4)Br)C(C5=C3C=C(C=C5)Br)(C6=CC=C(C=C6)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
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